Cas no 5580-32-5 (Benzeneethanamine, a,2-dimethyl-)
5580-32-5 structure
Product Name:Benzeneethanamine, a,2-dimethyl-
Número CAS:5580-32-5
MF:C10H15N
Megavatios:149.232802629471
CID:371880
PubChem ID:115808
Update Time:2023-10-31
Benzeneethanamine, a,2-dimethyl- Propiedades químicas y físicas
Nombre e identificación
-
- Benzeneethanamine, a,2-dimethyl-
- 1-(o-tolyl)propan-2-amine
- Benzeneethanamine,α,2-dimethyl-
- 1-Methyl-2-o-tolyl-aethylamin
- 1-methyl-2-o-tolyl-ethylamine
- 1-O-TOLYLPROPAN-2-AMINE
- 2-Amino-1-o-tolyl-propan
- 2-methylamphetamine
- 2-methylphenylisopropylamine
- AC1L3HR7
- AC1Q50AK
- CHEMBL2105361
- CTK6A7137
- Ortetamine
- O-Toylylaminopropane
- SureCN42180
- 2-methyl-amphetamine
- UNII-VF4N11KKKR
- MB01550
- 2-MA
- DTXSID30863569
- AKOS017269682
- Ortetamine [INN]
- (+/-)-O-METHYL-.ALPHA.-METHYLPHENYLETHYLAMINE
- Q7104316
- Ortetamin
- Phenethylamine, o,.alpha.-dimethyl-
- Ortetaminum
- 1-(2-Methylphenyl)-2-propylamin
- Benzeneethanamine, .alpha.,2-dimethyl-
- 1-(2-methylphenyl)propan-2-amine
- EN300-58327
- 1-(2-Tolyl)-2-propylamine
- 1-(2-Methyl-phenyl)-2-amino-propan
- o,alpha-Dimethylphenethylamine
- alpha,alpha-Dimethylphenylethylamine
- Ortetamina
- AKOS000160075
- 2-Propylamine, 1-(2-methylphenyl)-
- AB01006759-01
- Ortetamine[wikipedia]
- VF4N11KKKR
- SCHEMBL42180
- N10867
- 5580-32-5
-
- MDL: MFCD00868779
- Renchi: 1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3
- Clave inchi: ZEMQBDFHXOOXLY-UHFFFAOYSA-N
- Sonrisas: NC(C)CC1C=CC=CC=1C
Atributos calculados
- Calidad precisa: 149.12
- Masa isotópica única: 149.12
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
- Complejidad: 111
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.5
- Superficie del Polo topológico: 26A^2
Propiedades experimentales
- Denso: 0.938g/cm3
- Punto de ebullición: 233.9ºC at 760mmHg
- Punto de inflamación: 100.1ºC
- índice de refracción: 1.525
- Logp: 2.58500
Benzeneethanamine, a,2-dimethyl- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-58327-0.05g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 0.05g |
$69.0 | 2023-06-08 | |
| Enamine | EN300-58327-0.1g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 0.1g |
$105.0 | 2023-06-08 | |
| Enamine | EN300-58327-0.25g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 0.25g |
$149.0 | 2023-06-08 | |
| Enamine | EN300-58327-0.5g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 0.5g |
$284.0 | 2023-06-08 | |
| Enamine | EN300-58327-1.0g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 1g |
$385.0 | 2023-06-08 | |
| Enamine | EN300-58327-2.5g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 2.5g |
$754.0 | 2023-06-08 | |
| Enamine | EN300-58327-5.0g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 5g |
$1115.0 | 2023-06-08 | |
| Enamine | EN300-58327-10.0g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 10g |
$1654.0 | 2023-06-08 | |
| A2B Chem LLC | AG20153-2.5g |
Ortetamine |
5580-32-5 | 95% | 2.5g |
$829.00 | 2024-04-19 | |
| A2B Chem LLC | AG20153-5g |
Ortetamine |
5580-32-5 | 95% | 5g |
$1209.00 | 2024-04-19 |
Benzeneethanamine, a,2-dimethyl- Literatura relevante
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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